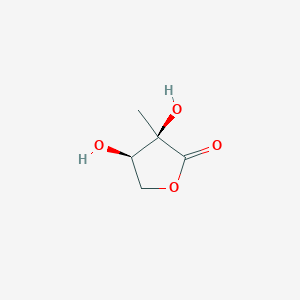

2-C-Methyl-D-erythrono-1,4-lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTGZAWPVDWARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COC1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466785 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-30-1, 18465-71-9 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-C-Methyl-1,4-erythrono-D-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Natural Occurrence

Natural Sources and Ecological Context

Detection in Food Matrices and Fermented Products (e.g., teas, legumes, coffee beans)

2-C-Methyl-D-erythrono-1,4-lactone is a naturally occurring branched-chain lactone that has been identified in a variety of plant-based foods and fermented products. Its presence is often linked to plant metabolism, sometimes as a response to stress, and its concentration can be influenced by post-harvest processing and fermentation. nih.govnih.gov

The compound has been detected in several types of teas, including green tea, red tea, and other herbal teas. foodb.ca It is also found in fermented tea products, such as black tea. In legumes, its presence has been confirmed in species like yellow wax beans, mung beans, and green beans (Phaseolus vulgaris). foodb.ca While detected in these food matrices, it has not always been quantified. foodb.ca

More detailed research has been conducted on its occurrence in coffee beans, where processing methods significantly impact its formation. In a study analyzing Kalosi-Enrekang Arabica coffee, 2-C-Methyl-D-erythrono-1,4-lactone was identified as a marker compound associated with post-harvest processing. mdpi.comresearchgate.net Specifically, it was detected in fully washed roasted beans but was not found in green beans or roasted beans that underwent natural or honey processing. nih.gov The concentration in the fully washed roasted beans was reported to be 0.008 ± 0.00. nih.gov The formation of this lactone in the fully washed process is believed to occur through the Maillard reaction during roasting. nih.govresearchgate.net The detection and analysis of this and other non-volatile compounds in the coffee bean studies were performed using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com

The following tables summarize the detection of 2-C-Methyl-D-erythrono-1,4-lactone in various food matrices based on available research findings.

Table 1: Detection of 2-C-Methyl-D-erythrono-1,4-lactone in Various Food Products

| Food Category | Specific Product | Status | Reference |

| Teas | Green Tea | Detected | foodb.ca |

| Red Tea | Detected | foodb.ca | |

| Herbal Tea | Detected | foodb.ca | |

| Black Tea (Fermented) | Detected | ||

| Legumes | Yellow Wax Beans | Detected | |

| Mung Beans | Detected | ||

| Green Beans (Phaseolus vulgaris) | Detected | foodb.ca | |

| Coffee | Roasted Arabica Coffee Beans | Detected | nih.govmdpi.com |

Table 2: Research Findings on 2-C-Methyl-D-erythrono-1,4-lactone in Kalosi-Enrekang Arabica Coffee

| Coffee Bean Type | Processing Method | Compound Status | Reported Concentration | Analytical Method | Reference |

| Green Beans | Natural | Not Detected | nd | LC-MS/MS | nih.gov |

| Green Beans | Honey | Not Detected | nd | LC-MS/MS | nih.gov |

| Green Beans | Fully Washed | Not Detected | nd | LC-MS/MS | nih.gov |

| Roasted Beans | Natural | Not Detected | nd | LC-MS/MS | nih.gov |

| Roasted Beans | Honey | Not Detected | nd | LC-MS/MS | nih.gov |

| Roasted Beans | Fully Washed | Detected | 0.008 ± 0.00 | LC-MS/MS | nih.gov |

Chemical Synthesis and Derivatization Strategies

Total and Stereoselective Synthesis

The absolute configuration of 2-C-methyl-D-erythrono-1,4-lactone requires precise control over the stereochemistry at the C-2 and C-3 positions. Total and stereoselective syntheses aim to achieve this with high efficiency and purity.

Isomerization Reactions (e.g., D-xylose with aluminum oxide)

While the direct isomerization of D-xylose to 2-C-methyl-D-erythrono-1,4-lactone using aluminum oxide is not a widely documented method, related isomerizations are fundamental in carbohydrate chemistry. For instance, D-xylose can be isomerized to D-xylulose, a ketose, in the presence of catalysts like sodium aluminate. This transformation is a key step in various biotechnological processes. The conversion of the resulting ketose to a branched-chain lactone would require subsequent reactions, such as a Kiliani-Fischer type synthesis.

Concise Routes to Branched Erythrono-γ-lactones

A general and efficient route for the synthesis of 2- and 3-alkyl and aryl branched erythrono-γ-lactones has been developed, starting from readily available 1,2-dioxines. This method has been successfully applied to the synthesis of (±)-2-C-methylerythrono-1,4-lactone. The key steps involve the ring-opening of acetonide-protected 4,5-dihydroxy-1,2-dioxanes using Co(II) to yield lactols, followed by oxidation to the corresponding γ-lactones. Subsequent deprotection affords the target branched erythrono-γ-lactones. This approach is versatile and can be extended to produce optically active lactones through the use of asymmetric dihydroxylation of the initial 1,2-dioxines.

| Starting Material | Key Reagents | Intermediate | Product | Overall Yield |

| Isoprene | Singlet oxygen, Acetonide protection, Co(II), Oxidizing agent | Acetonide protected peroxy diol, Lactol | (±)-2-C-Methylerythrono-1,4-lactone | Not specified |

Kiliani Ascension Reactions on Ketoses for Branched Carbohydrate Scaffolds

The Kiliani-Fischer synthesis, traditionally used for the chain elongation of aldoses, can be adapted for ketoses to generate branched-chain carbohydrate scaffolds. This "Kiliani ascension" of ketoses provides access to a variety of branched sugar lactones. The process involves the nucleophilic addition of cyanide to the ketone carbonyl group, forming a cyanohydrin. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular esterification, leads to the formation of a lactone.

When applied to a ketose like D-fructose, this reaction can yield 2-C-substituted aldonic acids, which can then lactonize. This strategy is valuable for creating quaternary carbon centers, a key feature of 2-C-methyl-D-erythrono-1,4-lactone. The stereochemical outcome of the cyanide addition is crucial and can lead to the formation of epimeric products.

Synthesis of Related Branched Erythritols

The synthesis of 2-C-methyl-D-erythritol is a critical step towards obtaining 2-C-methyl-D-erythrono-1,4-lactone, as the former can serve as a direct precursor through oxidation. 2-C-Methyl-D-erythritol is an important intermediate in the non-mevalonate pathway for isoprenoid biosynthesis. Its synthesis can be achieved from various starting materials, including D-xylose derivatives. For example, 1,2-O-isopropylidene-α-D-xylofuranose can be converted to enantiomerically pure 2-C-methyl-D-erythritol derivatives. The subsequent oxidation of the primary alcohol at C-1 of 2-C-methyl-D-erythritol to a carboxylic acid, followed by lactonization, would yield the target 2-C-methyl-D-erythrono-1,4-lactone.

| Precursor | Key Transformation | Product |

| 2-C-Methyl-D-erythritol | Oxidation of C-1 primary alcohol and lactonization | 2-C-Methyl-D-erythrono-1,4-lactone |

Molybdate-Catalyzed Rearrangements for Precursor Synthesis

Molybdate ions are known to catalyze the epimerization and rearrangement of carbohydrates. The Bílik reaction, which utilizes molybdenum(VI) oxo species, can rearrange branched carbohydrates to their linear counterparts. More relevant to the synthesis of branched structures, molybdate-catalyzed rearrangements can be employed to interconvert aldoses and ketoses and to induce skeletal rearrangements that can lead to branched-chain sugars. For instance, the molybdate-catalyzed epimerization of aldoses has been shown to involve a 1,2-carbon shift, which can be exploited to introduce branching. This catalytic system offers a potential route for the synthesis of precursors to 2-C-methyl-D-erythrono-1,4-lactone by facilitating the formation of the required branched carbon skeleton from more common linear sugars.

Synthetic Utility as a Chiral Building Block

The concept of the "chiral pool" in organic synthesis involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov 2-C-Methyl-D-erythrono-1,4-lactone, a naturally occurring chiral molecule, is a member of this pool and serves as a versatile scaffold for asymmetric synthesis.

(-)-2-C-Methyl-D-erythrono-1,4-lactone is not only a bioactive natural product itself but also a suitable building block for the synthesis of other biologically active compounds. sci-hub.seresearchgate.net It has been identified as a stress metabolite in plants and plays a role in oviposition behavior in certain insects. researchgate.netnih.gov

While direct, extensive examples of its use are still emerging, the synthetic utility of the closely related D-erythrono-1,4-lactone framework is well-established. For instance, the protected derivative, isopropylidene-d-erythrono-1,4-lactone, has been employed as a chiral starting material in the total synthesis of L-783277, a potent inhibitor of the MEK enzyme. nih.gov This highlights the potential of the core lactone structure in constructing complex bioactive molecules. The presence of the additional methyl group in 2-C-Methyl-D-erythrono-1,4-lactone offers a point of diversification for creating analogues of known bioactive compounds.

A significant application of a related compound, 2-C-methyl-D-ribono-1,4-lactone, is as a key intermediate in the synthesis of antiviral nucleoside analogues. nih.govchemicalbook.com This underscores the value of C-methylated sugar lactones in medicinal chemistry for the development of novel therapeutics.

Table 1: Examples of Bioactive Molecules Synthesized from Related Chiral Lactones

| Starting Material | Bioactive Product | Biological Activity |

| Isopropylidene-d-erythrono-1,4-lactone | L-783277 | MEK inhibitor |

| 2-C-methyl-D-ribono-1,4-lactone | 2′-C-Methyl-4′-thionucleosides | Antiviral (HCV) |

| 2-C-methyl-D-ribono-1,4-lactone | 2'-C-Methyl-C-nucleosides | Antiviral (HCV) |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While 2-C-Methyl-D-erythrono-1,4-lactone is primarily utilized as a chiral building block where its entire carbon skeleton is incorporated into the final product, the principles of chirality transfer are fundamental to its application. The stereocenters within the lactone ring effectively control the approach of reagents, leading to the formation of new stereocenters with a high degree of stereoselectivity. Its utility as a chiral starting material from the chiral pool is a testament to its ability to impart chirality in a synthetic sequence.

The derivatization of 2-C-Methyl-D-erythrono-1,4-lactone and its analogues is a key strategy for creating complex molecular architectures, with a notable focus on nucleoside analogues. nih.govwgtn.ac.nzmdpi.com Nucleoside analogues are a critical class of antiviral and anticancer agents. academindex.com

The synthesis of 2′-C-methyl-4′-thionucleosides, for example, commences from the related 2-C-methyl-D-ribono-1,4-lactone. nih.gov The synthetic sequence typically involves:

Protection of the hydroxyl groups of the lactone.

Chemical modification of the lactone ring.

Glycosylation with a nucleobase.

Further functionalization and deprotection to yield the final nucleoside analogue.

This strategic derivatization allows for the systematic modification of the sugar moiety of nucleosides, which can lead to improved biological activity, metabolic stability, and pharmacokinetic properties. The C-methyl group at the 2-position is a particularly important modification in the development of potent inhibitors of viral polymerases, such as the NS5B polymerase of the hepatitis C virus (HCV). nih.govnih.gov

Chemical Reactivity and Transformations

The chemical reactivity of 2-C-Methyl-D-erythrono-1,4-lactone is dictated by its functional groups: a lactone (cyclic ester), a primary alcohol, and a secondary alcohol. These groups can undergo a variety of chemical transformations, including oxidation and reduction reactions.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups, including alcohols. mychemblog.comorganic-chemistry.org The oxidation of the primary and secondary hydroxyl groups in 2-C-Methyl-D-erythrono-1,4-lactone with potassium permanganate would be expected to yield different products depending on the reaction conditions.

Oxidation of the Primary Alcohol: Under controlled conditions, the primary alcohol at C4 can be oxidized to a carboxylic acid.

Oxidation of the Secondary Alcohol: The secondary alcohol at C3 would be oxidized to a ketone.

Vigorous oxidation with potassium permanganate could potentially lead to the cleavage of carbon-carbon bonds. researchgate.net The specific outcome of the oxidation of 2-C-Methyl-D-erythrono-1,4-lactone with KMnO₄ would likely result in a mixture of products, with the exact composition depending on factors such as temperature, pH, and stoichiometry of the oxidant.

Table 2: Predicted Products of Potassium Permanganate Oxidation

| Functional Group | Expected Oxidation Product |

| Primary Alcohol (C4-OH) | Carboxylic Acid |

| Secondary Alcohol (C3-OH) | Ketone |

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily reduces esters, including lactones, to alcohols. masterorganicchemistry.comslideshare.netwikipedia.orgorganic-chemistry.org The reduction of a lactone with LiAlH₄ results in the cleavage of the ester bond and the formation of a diol. masterorganicchemistry.com

In the case of 2-C-Methyl-D-erythrono-1,4-lactone, treatment with lithium aluminum hydride would reduce the carbonyl group of the lactone and open the ring to yield 2-C-methyl-D-erythritol, a tetrol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by ring-opening. A subsequent acidic workup protonates the resulting alkoxides to give the diol product.

Reaction Scheme: Reduction of 2-C-Methyl-D-erythrono-1,4-lactone with LiAlH₄

Reactant: 2-C-Methyl-D-erythrono-1,4-lactone

Reagent: 1. LiAlH₄, 2. H₃O⁺

Product: 2-C-methyl-D-erythritol

This transformation is a fundamental reaction in synthetic organic chemistry, providing a route from cyclic esters to acyclic polyols, which are themselves valuable synthetic intermediates.

Substitution Reactions and Derivative Formation

The chemical architecture of 2-C-methyl-D-erythrono-1,4-lactone, featuring a γ-lactone ring and two hydroxyl groups at the C2 and C3 positions, presents opportunities for a variety of substitution reactions. These reactions are primarily centered on the reactivity of the hydroxyl groups, which can be converted into a range of functional groups, thereby altering the molecule's physical and chemical properties. The derivatization of these hydroxyls is a key strategy for protecting them during multi-step syntheses or for creating analogs with modified biological activities.

The primary modes of substitution for 2-C-methyl-D-erythrono-1,4-lactone involve the conversion of its hydroxyl groups into esters, ethers, and silyl (B83357) ethers. Additionally, the vicinal diol arrangement allows for the formation of cyclic acetals and ketals, which serve as effective protecting groups.

Esterification

The hydroxyl groups of 2-C-methyl-D-erythrono-1,4-lactone are amenable to esterification through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. This transformation converts the polar hydroxyl groups into less polar ester functionalities. While specific examples of the esterification of 2-C-methyl-D-erythrono-1,4-lactone are not extensively detailed in the available literature, the principles of this reaction are well-established in carbohydrate and lactone chemistry. For instance, the related compound, 2-C-methyl-D-erythritol, the polyol precursor to the lactone, can be readily acetylated to form 2-C-methyl-D-erythritol 1,3-diacetate. This suggests that the hydroxyl groups on the lactone would exhibit similar reactivity towards acetylation.

A plausible reaction scheme for the diacetylation of 2-C-methyl-D-erythrono-1,4-lactone would involve the use of acetic anhydride (B1165640) and a base like pyridine (B92270) or triethylamine. The reaction would proceed as follows:

Reaction Scheme: Diacetylation of 2-C-Methyl-D-erythrono-1,4-lactone

| Reactant | Reagents | Product |

| 2-C-Methyl-D-erythrono-1,4-lactone | Acetic anhydride, Pyridine | 2,3-Di-O-acetyl-2-C-methyl-D-erythrono-1,4-lactone |

This type of reaction is fundamental in organic synthesis for the protection of hydroxyl groups. The resulting diacetate derivative would be more soluble in organic solvents and could be purified using standard chromatographic techniques. The acetyl groups can be readily removed by hydrolysis under basic conditions to regenerate the parent diol.

Formation of Silyl Ethers

Silyl ethers are common protecting groups for hydroxyls due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The hydroxyl groups of 2-C-methyl-D-erythrono-1,4-lactone can be converted to silyl ethers by treatment with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole (B134444) or triethylamine.

Evidence for this reactivity can be inferred from the derivatization of the parent compound, D-erythronic acid γ-lactone, which has been shown to form a bis(trimethylsilyl) ether. This indicates that both hydroxyl groups are accessible for silylation.

Table of Potential Silyl Ether Derivatives

| Silylating Agent | Base | Derivative Name |

| Trimethylsilyl chloride (TMSCl) | Imidazole | 2,3-Bis-O-(trimethylsilyl)-2-C-methyl-D-erythrono-1,4-lactone |

| tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | 2,3-Bis-O-(tert-butyldimethylsilyl)-2-C-methyl-D-erythrono-1,4-lactone |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole | 2,3-Bis-O-(triisopropylsilyl)-2-C-methyl-D-erythrono-1,4-lactone |

The choice of silylating agent allows for tuning the steric bulk and stability of the resulting protecting group, which can be important for achieving selectivity in more complex synthetic sequences.

Acetal (B89532) and Ketal Formation

The 1,2-diol arrangement of the hydroxyl groups in 2-C-methyl-D-erythrono-1,4-lactone provides a reactive site for the formation of cyclic acetals and ketals. These are commonly used as protecting groups for diols. The reaction typically involves treating the lactone with an aldehyde or a ketone in the presence of an acid catalyst.

For example, the reaction with acetone (B3395972) would yield an isopropylidene derivative. This type of protection has been demonstrated for the related compound 2-C-phenyl-erythrono-1,4-lactone, which forms a 2,3-O-isopropylidene derivative. Similarly, the diastereomeric 2-C-methyl-d-xylono-1,4-lactone is known to form a 3,5-acetonide. These examples strongly support the feasibility of forming cyclic acetals with 2-C-methyl-D-erythrono-1,4-lactone.

Illustrative Acetal Formation

| Diol | Reagent | Catalyst | Product |

| 2-C-Methyl-D-erythrono-1,4-lactone | Acetone | Acid (e.g., H+) | 2,3-O-Isopropylidene-2-C-methyl-D-erythrono-1,4-lactone |

| 2-C-Methyl-D-erythrono-1,4-lactone | Benzaldehyde | Acid (e.g., H+) | 2,3-O-Benzylidene-2-C-methyl-D-erythrono-1,4-lactone |

The formation of these five-membered dioxolane rings is generally a facile process and provides robust protection for the diol functionality under a variety of reaction conditions, particularly those that are basic or nucleophilic. The acetal protecting group can be removed under acidic conditions to regenerate the diol.

Molecular Mechanisms and Biological Activities

Modulatory Effects on Metabolic Pathways

The compound 2-C-Methyl-D-erythrono-1,4-lactone is a metabolite linked to the crucial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a non-mevalonate route for isoprenoid biosynthesis. Its biological activities are primarily understood through its position within this metabolic context.

Interaction with Specific Molecular Targets and Pathways

2-C-Methyl-D-erythrono-1,4-lactone is formed from 1-deoxy-D-xylulose, a key precursor in the biosynthesis of terpenoids. nih.gov This firmly places the lactone within the MEP pathway, which is responsible for the synthesis of isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) in most bacteria, plants, and some protozoa. echelon-inc.comwikipedia.org

The MEP pathway involves a sequence of seven enzymatic reactions. The formation of the lactone is a metabolic consequence of this pathway's activity. The primary molecular pathway it interacts with is, therefore, the MEP pathway for isoprenoid biosynthesis. nih.govresearchgate.netmdpi.com The enzymes and intermediates of this pathway represent its specific molecular environment.

Table 1: Key Enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Synthesizes 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD / CMS | Converts MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE / CMK | Phosphorylates CDP-ME to form CDP-ME 2-phosphate (CDP-MEP) |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF / MECS | Converts CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG / HDS | Converts ME-cPP to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase | IspH / HDR | Converts HMBPP to IPP and DMAPP |

This table outlines the core enzymatic steps of the MEP pathway, the metabolic route associated with 2-C-Methyl-D-erythrono-1,4-lactone.

Function as an Enzyme Inhibitor or Activator

While there is limited direct evidence of 2-C-Methyl-D-erythrono-1,4-lactone itself acting as a significant enzyme inhibitor or activator, its metabolic precursor, 2-C-methyl-D-erythritol 4-phosphate (MEP), demonstrates a key regulatory role. Research has shown that MEP can function as a feed-forward activator for the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF). nih.gov MEP activates and sustains the activity of IspF, suggesting a novel regulatory mechanism for the production of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). nih.gov

This activation is driven by the methylerythritol scaffold, which is unique to this pathway. nih.gov Furthermore, the resulting IspF-MEP complex can be inhibited by farnesyl diphosphate (FDP), indicating a feedback inhibition mechanism that helps regulate isoprenoid biosynthesis. nih.gov The formation of the lactone is downstream of these regulatory steps, resulting from the pool of MEP pathway intermediates.

Influence on Isoprenoid Biosynthesis via Mevalonate (B85504) Pathway Interactions

Isoprenoids are synthesized through two main pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids, and the mevalonate (MVA) pathway, which is active in the cytosol. biorxiv.orgslideshare.net While these pathways are physically separate, they are not isolated, and metabolic "crosstalk" occurs between them through the exchange of intermediates across the plastid membrane. biorxiv.orgresearchgate.netnih.gov

This interaction allows for the formation of isoprenoids of mixed MVA/MEP origin. nih.gov Studies in poplar plants have shown that manipulating the rate-limiting enzymes of one pathway can significantly affect the gene expression and product yield of the other. biorxiv.orgresearchgate.net For instance, overexpression of the MVA pathway's key regulatory enzyme, HMGR, can lead to an increase in MEP-derived products like gibberellins (B7789140) and carotenoids. biorxiv.orgresearchgate.net This indicates that the pools of common precursors, such as IPP and DMAPP, can be exchanged between the compartments. biorxiv.org

There is currently no specific research indicating that 2-C-Methyl-D-erythrono-1,4-lactone itself directly influences or mediates the crosstalk between the MEP and MVA pathways. Its role is as a metabolite of the MEP pathway, which in turn participates in this broader metabolic interchange.

Role in Cellular Regulation and Signal Transduction

The direct role of 2-C-Methyl-D-erythrono-1,4-lactone in cellular regulation and signal transduction is an emerging area of study. However, its identity as a metabolite derived from the MEP pathway is significant, as this pathway is central to the production of a vast array of signaling and regulatory molecules. Isoprenoids produced via the MEP pathway include hormones (gibberellins, abscisic acid), carotenoids, and the side chains of chlorophylls (B1240455) and quinones.

Notably, 2-C-Methyl-D-erythrono-1,4-lactone has been identified as a "stress metabolite" in certain plants. nih.gov Its formation was observed in various plant species after the application of 1-deoxy-D-xylulose, suggesting it may accumulate as part of the plant's response to metabolic or environmental stress. nih.gov This points to a potential, though not yet fully elucidated, role in stress-related signaling or metabolic adjustment.

Ecological and Inter-species Interactions

Oviposition Stimulation in Insect Species (e.g., Papilio bianor)

A significant biological activity of (-)-2-C-methyl-D-erythrono-1,4-lactone is its role as a chemical cue in insect-plant interactions. It has been isolated from the leaves of Orixa japonica, a host plant for the swallowtail butterfly, Papilio bianor, and identified as an oviposition (egg-laying) stimulant for this species. tandfonline.comtandfonline.com

The process of host recognition and oviposition in Papilio bianor is complex and relies on a multi-component system of chemical stimulants. tandfonline.com Research has demonstrated that 2-C-Methyl-D-erythrono-1,4-lactone on its own is inactive. tandfonline.comtandfonline.com However, it elicits significant oviposition behavior when combined with other, currently unidentified, synergistic factors present in different fractions of the host plant's leaf extract. tandfonline.comtandfonline.com This indicates that the butterfly uses a specific chemical profile, rather than a single compound, to identify the correct host plant for its offspring. Other compounds, such as (-)-4-(E)-caffeoyl-L-threonic acid, have also been identified as oviposition stimulants for P. bianor from the same plant. jst.go.jpresearchgate.net

Table 2: Oviposition Response of Papilio bianor

| Test Substance (from Orixa japonica extract) | Oviposition Activity | Synergism Required |

| (-)-2-C-methyl-D-erythrono-1,4-lactone | Stimulant | Yes (Inactive alone) |

| Other synergistic fractions | Stimulant | Yes (Required for lactone activity) |

| Methanolic leaf extract | Stimulant | N/A (Complete mixture) |

This table summarizes the role of 2-C-Methyl-D-erythrono-1,4-lactone as a synergistic oviposition stimulant for the butterfly Papilio bianor.

Synergistic Bioactivity with Co-occurring Plant Metabolites in Ecological Contexts

While 2-C-Methyl-D-erythrono-1,4-lactone is considered inactive on its own, it demonstrates significant biological activity when combined with other natural compounds. chemfaces.com Research indicates that it plays a role in insect behavior, specifically by eliciting oviposition (egg-laying) behavior when mixed with other, unspecified fractions from plant extracts. chemfaces.comscreenlib.com This suggests a synergistic relationship where the presence of 2-C-Methyl-D-erythrono-1,4-lactone, in concert with other co-occurring plant metabolites, creates a chemical cue for insects. This type of interaction is crucial in ecological contexts, influencing plant-insect interactions and potentially contributing to a plant's reproductive strategy or defense mechanisms. The compound has been identified as a stress metabolite in certain plants, formed from the terpenoid precursor 1-deoxy-D-xylulose, which underscores its role in the plant's response to its environment. nih.gov

Hypothesized Pharmacological Potential Based on Structural Characteristics

The pharmacological potential of 2-C-Methyl-D-erythrono-1,4-lactone is largely hypothesized based on the well-documented activities of other compounds containing a lactone ring, particularly sesquiterpene lactones. Lactones are a diverse group of phytochemicals known for a wide array of biological activities. nih.gov

Potential Antioxidant Properties (based on similar lactones)

Many natural and synthetic lactones exhibit a broad spectrum of biological activities, which can be linked to their chemical structure. mdpi.com While direct studies on the antioxidant properties of 2-C-Methyl-D-erythrono-1,4-lactone are not extensively documented, compounds with similar structures, such as other lactones found in plants, have demonstrated antioxidant effects. For instance, Nothofagin, a different type of lactone-containing compound, possesses known antioxidant activities. chemfaces.com The potential for 2-C-Methyl-D-erythrono-1,4-lactone to act as an antioxidant would likely stem from its ability to scavenge free radicals or chelate metal ions, thereby reducing oxidative stress.

Potential Anti-inflammatory Properties (based on similar lactones)

The anti-inflammatory potential of lactones, especially sesquiterpene lactones, is well-established. nih.gov These compounds can target and inhibit various key pro-inflammatory molecules and pathways. nih.govnih.gov For example, sesquiterpene lactones like parthenolide (B1678480) and costunolide (B1669451) have been shown to modulate intracellular signaling pathways involved in inflammation. nih.gov The mechanism often involves the α-methylene-γ-lactone group, a reactive site that can interact with biological molecules. tandfonline.com Given that 2-C-Methyl-D-erythrono-1,4-lactone shares the core lactone structure, it is hypothesized that it may exhibit similar anti-inflammatory properties.

| Compound | Source Family | Observed Anti-inflammatory Effect |

|---|---|---|

| Parthenolide | Asteraceae | Inhibits IL-6-induced expression of acute-phase protein genes. nih.gov |

| Costunolide | Asteraceae | Modulates several intracellular signaling pathways involved in inflammation. nih.gov |

| Cynaropicrin | Asteraceae | Exerts diverse pharmacological effects, including modulation of inflammatory pathways. researchgate.net |

| Lasiodiplodin | Fungi | Shows moderate suppression effects on induced nitric oxide (NO) production. chemfaces.com |

Role in Cell Signaling Processes (general lactone characteristic)

Lactones, particularly sesquiterpene lactones, are recognized for their ability to modulate key signaling pathways involved in various cellular processes. researchgate.netnih.gov These compounds can influence pathways that regulate cell proliferation, apoptosis, and immune responses. nih.gov The reactivity of the lactone ring, especially the α-methylene-γ-lactone moiety present in many bioactive lactones, allows them to interact with cellular components, including proteins in signaling cascades. tandfonline.com This interaction can alter the phosphorylation status or expression of key signaling proteins. For example, sesquiterpene lactones have been shown to affect the NF-κB, MAPK/ERK, and PI3K/Akt/mTOR signaling pathways. researchgate.netnih.gov While the specific signaling targets of 2-C-Methyl-D-erythrono-1,4-lactone have not been identified, its lactone structure suggests a potential to participate in and modulate cellular signaling.

| Signaling Pathway | Effect of Lactones (General) | Example Compounds |

|---|---|---|

| NF-κB Pathway | Inhibition of pro-inflammatory gene expression. nih.gov | Parthenolide, Costunolide nih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition of activation, downregulation of signaling. nih.gov | Antrocin, Artesunate nih.gov |

| MAPK/ERK Pathway | Inhibition of key molecules in the cascade, suppressing cell proliferation. researchgate.netnih.gov | Xanthatin, Costunolide, Micheliolide nih.gov |

| JAK-STAT Pathway | Alteration of phosphorylation status. researchgate.net | Various sesquiterpene lactones researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for determining the molecular structure and stereochemistry of 2-C-Methyl-D-erythrono-1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-C-Methyl-D-erythrono-1,4-lactone, providing detailed information about the connectivity and stereochemical arrangement of atoms.

¹H-NMR spectra are instrumental in identifying the number and environment of protons within the molecule. For instance, in a study identifying (-)-2-C-methyl-D-erythrono-1,4-lactone, the ¹H-NMR spectrum in D₂O revealed distinct signals corresponding to the different protons in the structure. nih.gov The methyl group protons typically appear as a singlet, while the protons on the lactone ring exhibit characteristic splitting patterns (e.g., doublets, multiplets) due to coupling with neighboring protons. These patterns are crucial for confirming the substitution pattern on the five-membered ring.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their functionalization. Key signals in the ¹³C-NMR spectrum of 2-C-Methyl-D-erythrono-1,4-lactone include those for the carbonyl carbon of the lactone, the quaternary carbon at the C-2 position, and the carbons bearing hydroxyl groups. The specific chemical shifts help to distinguish it from other isomers and related lactones.

The combination of ¹H-NMR and ¹³C-NMR, often supported by two-dimensional NMR techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the constitution and relative stereochemistry of the molecule. acs.org

Mass Spectrometry (MS, ESI-MS) for Molecular Identity and Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 2-C-Methyl-D-erythrono-1,4-lactone. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used soft ionization technique that allows for the analysis of the intact molecule, typically as a protonated molecule [M+H]⁺ or an adduct with other ions like sodium [M+Na]⁺.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. The molecular formula for 2-C-Methyl-D-erythrono-1,4-lactone is C₅H₈O₄, corresponding to a molecular weight of approximately 132.11 g/mol . HRMS can confirm this with a high level of precision, which is essential for distinguishing it from other compounds with the same nominal mass.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. The fragmentation of the parent ion can reveal details about the lactone ring and the substituent groups, aiding in the structural confirmation.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules like 2-C-Methyl-D-erythrono-1,4-lactone. This method measures the differential absorption of left- and right-circularly polarized light.

The stereochemistry of the chiral centers in the molecule gives rise to a characteristic CD spectrum. By comparing the experimental CD spectrum of the isolated natural product with that of a synthetic standard of known absolute configuration, the absolute stereochemistry of the natural compound can be unequivocally established. For example, the absolute configuration of related natural products has been determined by comparing their CD spectra with those of synthesized reference compounds. tandfonline.comresearchgate.net This is particularly important for distinguishing between the D- and L-enantiomers, which often exhibit mirror-image CD spectra.

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and purity assessment of 2-C-Methyl-D-erythrono-1,4-lactone, as well as for the separation of its enantiomers.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress and assessing the purity of 2-C-Methyl-D-erythrono-1,4-lactone. amazonaws.comanu.edu.au In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel or alumina. libretexts.org The plate is then developed in a chamber with a suitable mobile phase. libretexts.org

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions (stationary phase, mobile phase, and temperature). libretexts.org By comparing the Rf value of the sample to that of a pure standard, the identity and purity of the compound can be preliminarily assessed. The presence of multiple spots indicates the presence of impurities. Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent. libretexts.org

| Technique | Stationary Phase | Purpose | Visualization |

| Thin Layer Chromatography (TLC) | Silica Gel or Alumina | Purity assessment and reaction monitoring | UV light or chemical stains |

Chiral Gas Chromatography (GC) for Enantiomer Separation

Chiral Gas Chromatography (GC) is a specialized chromatographic technique used for the separation of enantiomers. This is particularly relevant for 2-C-Methyl-D-erythrono-1,4-lactone, as it is a chiral molecule. Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The sample is vaporized and carried by an inert gas through a column containing the CSP. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification. The choice of the CSP is critical for achieving good separation. Cyclodextrin-based columns are commonly used for the chiral separation of various compounds, including lactones. nii.ac.jp

This technique is essential for determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. This is crucial in many applications, as the biological activity of enantiomers can differ significantly.

| Technique | Stationary Phase Type | Purpose |

| Chiral Gas Chromatography (GC) | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Separation and quantification of enantiomers |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantitative analysis of 2-C-Methyl-D-erythrono-1,4-lactone. Its versatility allows for the separation of this polar compound from intricate mixtures, such as plant extracts and food matrices.

Researchers have successfully employed reversed-phase HPLC, often with an octadecylsilane (B103800) (ODS) or C18 column, for the analysis of this lactone. For instance, in the analysis of coffee beans, a C18+ column was used with a gradient elution system. nih.gov The mobile phase typically consists of an aqueous component, often with a small amount of acid like formic acid to improve peak shape and resolution, and an organic modifier such as methanol (B129727) or acetonitrile (B52724). nih.gov

In a notable application, the isolation of (-)-2-C-methyl-D-erythrono-1,4-lactone from a methanolic extract of Orixa japonica was achieved using an ODS column with a simple isocratic elution of water. This highlights the utility of HPLC in obtaining pure samples of the compound for further structural elucidation and biological testing.

For the analysis of polar metabolites, including erythrono-1,4-lactone, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been proven effective. One such method utilizes an amide column with a gradient of acetonitrile and an aqueous buffer of ammonium (B1175870) acetate (B1210297) and ammonia. nih.gov This approach is particularly suited for retaining and separating highly polar compounds that show poor retention on traditional reversed-phase columns.

The purification of 2-C-Methyl-D-erythrono-1,4-lactone from plant sources has also been accomplished through a combination of techniques, including droplet counter-current chromatography (DCCC) followed by HPLC for final purification. researchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of 2-C-Methyl-D-erythrono-1,4-lactone and Related Compounds

| Column | Mobile Phase A | Mobile Phase B | Gradient/Flow Rate | Application | Reference |

| Accucore C18+ (100 x 2.1 mm, 1.5 µm) | 0.05% Formic Acid in Water | Methanol | Gradient, 0.2 mL/min | Analysis in coffee beans | nih.gov |

| Waters ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm) | Water + 25 mM Ammonium Acetate + 25 mM Ammonia | Acetonitrile | Gradient, 0.3 mL/min | Analysis in bayberry wine | nih.gov |

| Amide (100 x 2.1 mm, 3.5 µm) | Water + 9 mM Ammonium Acetate, pH 9.0 | Acetonitrile | Gradient, 0.15-0.3 mL/min | Polar metabolite analysis | nih.gov |

| ODS Column | Water | - | Isocratic | Purification from plant extract |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and specific detection and quantification of 2-C-Methyl-D-erythrono-1,4-lactone in complex biological samples, a key aspect of metabolomics. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

In the field of metabolomics, LC-MS/MS has been used to identify and quantify 2-C-Methyl-D-erythrono-1,4-lactone in various natural products. For example, a comprehensive metabolomic analysis of green and roasted coffee beans successfully identified this lactone using a UHPLC system coupled to a Q Orbitrap High-Resolution Mass Spectrometer (HRMS). nih.gov The analysis was performed using both positive and negative electrospray ionization (ESI) modes to ensure the detection of a wide range of compounds. nih.gov The high mass accuracy of the Orbitrap analyzer allows for confident identification of the compound based on its exact mass.

A detailed protocol for large-scale quantitative metabolomics outlines a strategy applicable to polar metabolites like erythrono-1,4-lactone. nih.gov This method employs an amide HILIC column for separation, coupled with a Q Exactive (QE) mass spectrometer. nih.gov The use of both positive and negative ESI modes is also recommended to maximize the coverage of the metabolome. nih.gov

The analysis of intermediates in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, from which 2-C-Methyl-D-erythrono-1,4-lactone can be derived, also heavily relies on LC-MS/MS. These analyses often target the phosphorylated precursors of the lactone. Tandem mass spectrometry is particularly useful for quantifying these intermediates, as the fragmentation of the phosphate (B84403) group produces characteristic product ions (e.g., m/z 79 or 97), which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, providing high specificity and sensitivity.

Table 2: Representative LC-MS/MS Parameters for the Analysis of 2-C-Methyl-D-erythrono-1,4-lactone

| Parameter | Method 1: Coffee Bean Metabolomics nih.gov | Method 2: General Polar Metabolomics nih.gov |

| LC System | UHPLC Q Orbitrap HRMS | LC coupled to a QE-MS |

| Column | Accucore C18+ (100 x 2.1 mm, 1.5 µm) | Amide (100 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.05% Formic Acid in Water, B: Methanol | A: Water + 9 mM Ammonium Acetate, pH 9.0, B: Acetonitrile |

| Ionization | ESI Positive and Negative | H-ESI Positive and Negative |

| Mass Analyzer | Orbitrap | Orbitrap |

| Scan Mode | Full scan (m/z 70-900) | Full scan (m/z 60-900) |

X-ray Crystallography for Stereochemical and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its stereochemistry and conformation. However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge, as is the case for 2-C-Methyl-D-erythrono-1,4-lactone.

Research has shown that while the epimeric 2-C-methyl-d-lyxono-1,4-lactone could be crystallized and its structure determined, 2-C-Methyl-D-erythrono-1,4-lactone was initially isolated as an oil, which complicated its structural elucidation. researchgate.netiucr.org The successful crystallization of the lyxono isomer allowed for the unambiguous assignment of its relative configuration at the C-2 position and confirmed the five-membered lactone ring. researchgate.netiucr.org

In the absence of a crystal structure for 2-C-Methyl-D-erythrono-1,4-lactone itself, researchers have turned to the crystallographic analysis of its derivatives to confirm its stereochemistry. For instance, the structure of 3,5-O-isopropylidene-2-C-methyl-D-xylonolactone was established by X-ray analysis, which resolved ambiguities regarding the relative stereochemistry at C-2, the lactone ring size, and the ketal ring size that arose during its synthesis. iucr.org Similarly, in synthetic studies starting from D-erythrono-1,4-lactone, X-ray crystallography has been crucial in confirming the stereochemistry of the final products. psu.eduiucr.org

The conformation of the γ-butyrolactone ring system, which forms the core of 2-C-Methyl-D-erythrono-1,4-lactone, is typically a non-planar, puckered envelope or twist conformation. nih.gov The exact conformation is influenced by the nature and stereochemistry of the substituents on the ring. In the case of 2-C-Methyl-D-erythrono-1,4-lactone, the methyl and hydroxyl groups at the C-2, C-3, and C-4 positions will dictate the preferred low-energy conformation of the five-membered ring. Theoretical conformational studies, in conjunction with data from related crystal structures, can provide valuable insights into the likely three-dimensional arrangement of this molecule. researchgate.net

Table 3: Crystallographic Data for a Related Epimer: 2-C-Methyl-d-lyxono-1,4-lactone researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₁₀O₅ |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 16.3213 (3) |

| b (Å) | 5.3233 (1) |

| c (Å) | 8.2435 (2) |

| β (°) ** | 105.744 (1) |

| Volume (ų) ** | 695.16 (4) |

| Temperature (K) | 120 |

| R-factor | 0.024 |

Structure Activity Relationship Sar Studies and Computational Approaches

Analysis of Structural Features Influencing Biological Activity

The molecular structure of 2-C-Methyl-D-erythrono-1,4-lactone is characterized by a five-membered lactone ring, a methyl group at the C2 position, and hydroxyl groups at the C3 and C4 positions. These substituent groups are pivotal to its reactivity and interactions with biological targets. The lactone ring itself is a common feature in many biologically active compounds. ontosight.ai

Research has shown that modifications to these groups can significantly alter biological activity. For instance, a study on α-glucosidase inhibitors compared the activity of 3-O-caffeoyl-2-C-methyl-D-erythrono-1,4-lactone with its non-lactone (open-chain) equivalent, methyl 4-O-caffeoyl-2-C-methyl-D-erythronate. The study found that the presence of the γ-lactone ring structure led to a slight increase in inhibitory activity, demonstrating the functional importance of the core lactone scaffold. sci-hub.se This suggests that the rigidity and electronic properties conferred by the lactone ring are favorable for this specific biological interaction.

Table 1: Influence of Functional Groups on α-Glucosidase Inhibition

| Compound | Core Structure | Key Substituent | α-Glucosidase Inhibitory Activity (IC50) |

|---|---|---|---|

| 3-O-caffeoyl-2-C-methyl-D-erythrono-1,4-lactone | γ-Lactone | Caffeoyl group at C3 | Slightly more active |

| Methyl 4-O-caffeoyl-2-C-methyl-D-erythronate | Open-chain ester | Caffeoyl group at C4 | Less active |

Data sourced from a comparative study on α-glucosidase inhibitors. sci-hub.se

Stereochemistry plays a critical role in the biological specificity of 2-C-Methyl-D-erythrono-1,4-lactone. The naturally occurring form of the compound, isolated from plants like Orixa japonica and water-stressed chickpeas, is the levorotatory isomer, (-)-2-C-methyl-D-erythrono-1,4-lactone. researchgate.net This specific enantiomer acts as an oviposition stimulant for the swallowtail butterfly Papilio bianor, though it is only active when combined with other plant-derived compounds. researchgate.net

The compound is part of a broader class of branched-chain sugars, which are gaining attention for their potential therapeutic applications. researchgate.net The precise spatial arrangement of the branched methyl group is crucial. The Kiliani ascension on ketoses has proven to be a valuable method for synthesizing these branched sugars, and X-ray crystallography is often used to firmly establish the relative and absolute configurations of these complex structures. researchgate.net For example, the absolute configuration of the related compound 2-C-methyl-D-ribono-1,4-lactone was determined through its synthesis and subsequent crystallographic analysis. researchgate.net The D-isoform of the parent structure, D-erythrono-1,4-lactone, is frequently used as a chiral starting material in the synthesis of complex bioactive molecules, including potential antitumor agents and receptor antagonists. nih.govmdpi.com

Comparative Studies with Analogues and Related Lactones

Comparing 2-C-Methyl-D-erythrono-1,4-lactone with its parent compound and other synthetic derivatives provides a clearer understanding of its functional role.

D-Erythrono-1,4-lactone, the parent compound lacking the C2-methyl group, serves as a versatile chiral building block in organic synthesis. hmdb.cachemspider.com Its derivatives are central to the creation of complex molecules with significant biological activity. For example, isopropylidene-D-erythrono-1,4-lactone was used as a key starting material in the multi-step synthesis of macrocyclic lactones that possess antitumor properties. mdpi.com

Furthermore, D-erythrono-1,4-lactone is a precursor in the synthesis of fluorinated carbohydrate analogues designed for enzymological studies. researchgate.net These studies replace specific hydroxyl groups with fluorine to probe enzyme-receptor interactions, highlighting how modifications to the basic erythrono-1,4-lactone structure can be used to create tools for biological investigation. As previously mentioned, the addition of a caffeoyl group to 2-C-methyl-D-erythrono-1,4-lactone enhances its α-glucosidase inhibitory activity compared to its open-chain form, underscoring the importance of the lactone ring in conferring biological function. sci-hub.se

SAR studies on adenosine (B11128) receptor ligands have utilized D-erythrono-1,4-lactone, a close analogue of 2-C-Methyl-D-erythrono-1,4-lactone, as a scaffold to generate potent and selective antagonists. nih.govacs.org These studies have led to the development of dual A₂A/A₃ adenosine receptor (AR) antagonists, which are promising candidates for cancer immunotherapy. acs.orgresearchgate.net

Key findings from these SAR studies reveal that specific substitutions on the purine (B94841) ring, attached to the lactone-derived sugar moiety, are critical for determining the compound's function. A pivotal discovery was that introducing a hydrophobic heteroaromatic ring (like thiophene) at the C8 position of the adenosine analogue converts the molecule from an A₂AAR agonist into a potent antagonist. nih.govacs.org This is because the bulky C8-substituent occupies a subpocket in the receptor, preventing the conformational change required for activation. nih.govacs.org Further modifications, such as adding an extended hexynyl group at the C2 position, were found to be essential for high binding affinity at the A₂AAR. nih.gov

Table 2: Key SAR Findings in Truncated Adenosine Analogues Derived from D-Erythrono-1,4-lactone

| Position of Substitution | Substituent Type | Effect on Activity | Receptor Target |

|---|---|---|---|

| C8 of Purine Ring | Hydrophobic heteroaromatic ring | Converts agonist to antagonist | A₂AAR |

| C2 of Purine Ring | Extended hexynyl group | Essential for high binding affinity | A₂AAR |

| N⁶ of Purine Ring | Free amino group | Important for A₂AAR binding | A₂AAR |

Data compiled from studies on dual A₂A/A₃ adenosine receptor antagonists. nih.govacs.orgresearchgate.net

In Silico Modeling and Docking Studies for Ligand-Target Interactions

Computational methods are indispensable for visualizing and understanding how these lactone-derived ligands interact with their biological targets at a molecular level. In silico modeling and docking studies have been instrumental in elucidating the binding modes of the synthesized adenosine receptor antagonists. nih.govacs.org

These studies have revealed that the antagonist molecules bind differently to the A₂A and A₃ receptors, which explains their dual activity profile. acs.orgresearchgate.net For the A₂AAR, docking simulations and X-ray crystal structures show that the antagonist binds to key residues in the active site. The adenine (B156593) core forms a π–π stacking interaction with a conserved phenylalanine residue (Phe168), while the ribose-like moiety, derived from D-erythrono-1,4-lactone, places its hydroxyl groups to interact with other specific residues. acs.org

Crucially, the C8-heteroaromatic ring of the antagonist extends into a pocket that prevents the receptor from adopting its active conformation. acs.org The 3'-OH group of the sugar-like moiety forms a hydrogen bond with a histidine residue (His278), an interaction that is critical for binding. acs.org These computational insights correlate directly with the experimental SAR data and provide a rational basis for designing future antagonists with improved potency and selectivity. acs.orgresearchgate.net

Table 3: Summary of Ligand-Target Interactions from Docking Studies of A₂AAR Antagonists

| Ligand Moiety | Receptor Residue/Interaction | Consequence of Interaction |

|---|---|---|

| Adenine Core | π–π stacking with Phe168 | Anchors the ligand in the binding pocket |

| 3'-Hydroxyl Group | Hydrogen bond with His278 | Key interaction for binding affinity |

| C8-Heteroaromatic Ring | Occupies a hydrophobic subpocket | Prevents receptor activation |

Data derived from in silico and X-ray crystallography studies of A₂AAR antagonists. acs.orgacs.org

Emerging Research Frontiers and Future Directions

Untapped Biosynthetic Pathways and Regulatory Mechanisms Governing Its Production

The biosynthesis of 2-C-Methyl-D-erythrono-1,4-lactone (MDEL) is an area of active investigation. It is known to be derived from the terpenoid precursor 1-deoxy-D-xylulose through an intramolecular skeletal rearrangement in plants. nih.gov Studies involving the application of labeled 1-deoxy-D-xylulose to plants like Ipomoea purpurea have confirmed its role as a committed precursor. nih.gov This has led to the identification of MDEL, previously known as a stress metabolite in certain plants. nih.gov

A hypothetical biosynthetic scheme has been proposed, but the specific enzymes and regulatory networks controlling this pathway remain largely uncharacterized. nih.gov Future research is expected to focus on identifying the genes encoding the enzymes responsible for this conversion and understanding how environmental stressors and developmental cues influence their expression and, consequently, MDEL production. The discovery of MDEL in various plant species, including tea, legumes, and medicinal plants like Astragalus lusitanicus, suggests the existence of diverse and potentially untapped biosynthetic routes. researchgate.netfoodb.ca

Novel Synthetic Methodologies for Enhanced Production and Analogue Libraries

While found in nature, the isolation of 2-C-Methyl-D-erythrono-1,4-lactone can be challenging. Therefore, the development of efficient and scalable synthetic routes is crucial for its further study and potential applications. Current synthetic approaches include the isomerization of D-xylose and methods starting from erythritol (B158007) derivatives. However, these methods may have limitations in terms of yield and stereoselectivity.

Emerging research is exploring novel synthetic methodologies to improve production efficiency. One promising strategy involves the use of chiral starting materials and stereoselective reactions to ensure the synthesis of the correct enantiomer, (-)-2-C-methyl-D-erythrono-1,4-lactone, which is the naturally occurring and biologically active form. researchgate.netresearchgate.net For instance, the synthesis of related branched sugar lactones has been achieved through Wittig reactions and subsequent dihydroxylation, offering a potential blueprint for MDEL synthesis. researchgate.net

Furthermore, the development of synthetic routes facilitates the creation of analogue libraries. By modifying the structure of MDEL, researchers can probe the structure-activity relationships and potentially develop derivatives with enhanced or novel biological activities. mdpi.compsu.edu The synthesis of thiazole (B1198619) analogues, for example, has been reported by condensing metallated thiazoles with protected D-erythrono-1,4-lactone derivatives. psu.edu

Deeper Elucidation of Specific Molecular Targets and Pathway Modulation

A key area of ongoing research is the identification of the specific molecular targets of 2-C-Methyl-D-erythrono-1,4-lactone and the elucidation of the pathways it modulates. tandfonline.com While the compound itself may not always exhibit standalone bioactivity, it has been shown to act as an enzyme inhibitor or activator in certain contexts.

One of the most well-documented roles of MDEL is its involvement in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria, parasites, and plants. psu.ac.th The MEP pathway is a critical target for the development of antimicrobial drugs, and understanding how MDEL and its derivatives interact with enzymes in this pathway, such as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, is of significant interest. nih.govnih.gov

Future research will likely employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of MDEL. This will provide a more precise understanding of its mechanism of action and its influence on various cellular processes, including metabolic regulation and signal transduction.

Exploration of Specific Ecological Roles and Broader Chemical Ecology Interactions

The ecological significance of 2-C-Methyl-D-erythrono-1,4-lactone is a rapidly expanding field of study. tandfonline.com One of its most notable roles is as an oviposition stimulant for certain insects. For example, in the swallowtail butterfly Papilio bianor, (-)-2-C-methyl-D-erythrono-1,4-lactone, isolated from its host plant Orixa japonica, acts synergistically with other compounds to induce egg-laying behavior. researchgate.nettandfonline.comtandfonline.comnii.ac.jp This highlights the compound's importance in mediating insect-plant interactions.

Beyond its role as an oviposition stimulant, MDEL has been identified as a stress metabolite in plants, suggesting its involvement in defense mechanisms against herbivores or pathogens. nih.gov The compound has also been detected in various food products, including coffee, where its presence is influenced by post-harvest processing methods. mdpi.com

Future research will aim to unravel the broader ecological implications of MDEL. This includes investigating its role in multitrophic interactions, its potential as an allelochemical, and its contribution to the chemical fingerprint of different plant species. Understanding these interactions is crucial for a comprehensive view of its function in natural ecosystems. tandfonline.comtandfonline.com

Integration of Multi-Omics Data for Systems-Level Understanding of Its Biological Function

To gain a holistic understanding of the biological function of 2-C-Methyl-D-erythrono-1,4-lactone, researchers are increasingly turning to multi-omics approaches. mixomics.orgnih.govnih.gov This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of how MDEL influences cellular systems.

By combining these datasets, scientists can move beyond studying individual components and begin to understand the complex interplay between genes, proteins, and metabolites in response to MDEL. frontiersin.org For instance, metabolomic studies have identified MDEL in various biological samples and have begun to correlate its presence with specific physiological states or disease conditions. univr.itsemanticscholar.org

The use of advanced bioinformatics tools and computational modeling will be essential for integrating and interpreting these large and complex datasets. mixomics.orgjci.org This systems-level approach holds the promise of revealing novel functions of MDEL, identifying new biomarkers, and providing a deeper understanding of the intricate networks that govern its biological activity. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-C-Methyl-D-erythrono-1,4-lactone, and how are intermediates characterized?

- Methodological Answer : Synthesis often involves aldonic acid lactonization or enzymatic modification. For example, galactaro-1,4-lactone derivatives are synthesized via acid-catalyzed cyclization of aldaric acids, monitored by <sup>1</sup>H-NMR to track lactone formation and byproducts (e.g., pyrrole dilactones) . Purity is validated using GC (>95% purity criteria) and optical rotation measurements (e.g., [α]/D values), as seen in D-threono-1,4-lactone protocols .

Q. How does the lactone ring stability of 2-C-Methyl-D-erythrono-1,4-lactone affect experimental handling?

- Methodological Answer : Lactonization reversibility under acidic conditions can destabilize the compound. For instance, erythrono-1,4-lactone in urine samples may revert to erythronic acid during extraction, necessitating pH-controlled buffers to preserve lactone integrity . Storage at neutral pH and low temperatures (-20°C) is recommended to minimize hydrolysis.

Q. What analytical techniques are critical for distinguishing 2-C-Methyl-D-erythrono-1,4-lactone from structurally similar lactones?

- Methodological Answer : Proton NMR (<sup>1</sup>H-NMR) resolves stereochemical differences (e.g., C-2 methyl substitution) and lactone ring conformation. TLC with ≥98% purity thresholds and chiral GC columns can separate enantiomers like D- vs. L-isoforms . Mass spectrometry (e.g., ESI-MS) confirms molecular weight (C5H8O4, 132.11 g/mol) .

Advanced Research Questions

Q. How does 2-C-Methyl-D-erythrono-1,4-lactone participate in ascorbate (vitamin C) biosynthesis, and what enzymatic bottlenecks exist?

- Methodological Answer : While L-galactono-1,4-lactone dehydrogenase (GalLDH) directly converts L-galactono-1,4-lactone to ascorbate, 2-C-Methyl-D-erythrono-1,4-lactone may act as a shunt pathway intermediate. Substrate specificity studies using recombinant GalLDH (e.g., Km values for competing lactones) and isotopic tracing (e.g., <sup>13</sup>C-labeled substrates) can clarify its role . Note: Downregulation of GalLDH in plants does not always reduce ascorbate, suggesting compensatory pathways .

Q. What experimental strategies resolve contradictions in the bioactivity of 2-C-Methyl-D-erythrono-1,4-lactone when used alone versus in mixtures?

- Methodological Answer : Synergistic effects are observed in oviposition behavior studies, where inactivity alone contrasts with bioactivity in mixed fractions. Fractionation (e.g., HPLC) paired with bioassays identifies co-factors (e.g., volatile organics). Dose-response curves and statistical modeling (e.g., ANOVA) validate interactions .

Q. How can researchers mitigate lactone hydrolysis during in vivo metabolic studies?

- Methodological Answer : Encapsulation in liposomes or cyclodextrins enhances stability. For urinary lactone analysis, derivatization (e.g., trimethylsilylation) prevents lactonization artifacts during GC-MS . In cell cultures, buffered media (pH 7.4) and protease inhibitors reduce enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.